2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid
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Overview
Description
2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid is a heterocyclic compound that features both furan and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Mechanism of Action
Target of Action
Furan derivatives, which include this compound, have been noted for their wide range of biological and pharmacological properties .
Mode of Action
Furan-containing compounds are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to their wide range of biological and pharmacological effects .
Result of Action
Furan derivatives are known for their wide range of biological and pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a furan derivative and a quinoline precursor, the reaction can proceed through a series of condensation and cyclization steps, often requiring catalysts such as Lewis acids or bases to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced alcohol derivatives, and various substituted quinoline and furan compounds .
Scientific Research Applications
2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)quinoline-4-carboxylic acid: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical reactivity.
6-Methylquinoline-4-carboxylic acid: Does not contain the furan moiety, leading to different chemical properties and applications.
Uniqueness
2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid is unique due to the presence of both furan and quinoline rings, which confer distinct chemical reactivity and potential biological activities. The methyl group at the 6-position further enhances its versatility in chemical modifications and biological interactions .
Properties
IUPAC Name |
2-(furan-2-yl)-6-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBHSLZEZGOOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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